molecular formula C9H16O3 B1265934 Ethyl 2-methyl-3-oxohexanoate CAS No. 29304-40-3

Ethyl 2-methyl-3-oxohexanoate

Cat. No.: B1265934
CAS No.: 29304-40-3
M. Wt: 172.22 g/mol
InChI Key: ZHDUQUQKEAZVPG-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-oxohexanoate: is an organic compound with the molecular formula C9H16O3 . . This compound is commonly used in various chemical reactions and has applications in different fields of scientific research.

Scientific Research Applications

Ethyl 2-methyl-3-oxohexanoate has a wide range of applications in scientific research, including:

Safety and Hazards

Ethyl 2-methyl-3-oxohexanoate is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Ethyl 2-methyl-3-oxohexanoate is a chemical compound that primarily targets aldehydes and ketones . These organic compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition . In this reaction, the nitrogen atom in the compound acts as a nucleophile, attacking the partially positive carbon atom in the carbonyl group of aldehydes and ketones . This interaction results in the formation of an intermediate that can undergo further reactions.

Biochemical Pathways

The interaction of this compound with aldehydes and ketones can lead to the formation of oximes and hydrazones . These compounds are involved in various biochemical pathways, including those related to detoxification and drug metabolism. The formation of these compounds is essentially irreversible, leading to significant downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific aldehydes and ketones it interacts with. By forming oximes and hydrazones, the compound can alter the activity of these targets, potentially influencing various cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity. Additionally, the presence of other compounds, such as acids or bases, can also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-3-oxohexanoate can be synthesized through several methods. One common method involves the esterification of 2-methyl-3-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-3-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Ethyl 2-methyl-3-oxohexanoate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific ester group and the presence of a methyl group at the second position, which can influence its reactivity and applications in various chemical reactions .

Properties

IUPAC Name

ethyl 2-methyl-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-6-8(10)7(3)9(11)12-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDUQUQKEAZVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951875
Record name Ethyl 2-methyl-3-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29304-40-3
Record name Ethyl 2-methyl-3-oxohexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029304403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-methyl-3-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-methyl-3-oxohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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